molecular formula C22H25BrN2O3 B2839736 2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921582-60-7

2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide

Cat. No.: B2839736
CAS No.: 921582-60-7
M. Wt: 445.357
InChI Key: FQLVKGANUAWTJO-UHFFFAOYSA-N
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Description

2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromine atom, an isobutyl group, and a dimethyl-4-oxo-tetrahydrobenzo[b][1,4]oxazepinyl moiety attached to a benzamide structure. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a carbonyl compound.

    Introduction of the bromine atom: Bromination of the benzamide moiety can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the isobutyl and dimethyl groups: These groups can be introduced through alkylation reactions using suitable alkyl halides or other alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling reactions: The benzamide moiety can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Alkylation: Alkyl halides in the presence of a base like potassium carbonate.

    Coupling reactions: Palladium catalysts and boronic acids or esters for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted benzamides, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigating its biological activity and potential as a lead compound for drug development.

    Medicine: Exploring its potential therapeutic effects and mechanisms of action in various disease models.

    Industry: Potential use in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(4,5-dimethylisoxazol-3-yl)-N-(methoxymethyl)benzenesulfonamide
  • Benzamide, 2-bromo-N-(2-bromobenzoyl)-N-isobutyl-

Uniqueness

Compared to similar compounds, 2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide features a unique oxazepine ring structure, which may confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25BrN2O3/c1-14(2)12-25-18-10-9-15(11-19(18)28-13-22(3,4)21(25)27)24-20(26)16-7-5-6-8-17(16)23/h5-11,14H,12-13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLVKGANUAWTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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